4-Chloro-1-methyl-1H-indole
Overview
Description
4-Chloro-1-methyl-1H-indole is a chemical compound with the molecular formula C9H8ClN . It is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indoles play a crucial role in cell biology and are present in several drugs and natural products .
Physical and Chemical Properties Analysis
The molecular weight of this compound is 151.593 . Other specific physical and chemical properties were not found in the retrieved data.Scientific Research Applications
Biological Properties and Synthesis
4-Chloro-1-methyl-1H-indole is an important component in the synthesis of various biologically active compounds. Molecules with an indole nucleus, such as this compound, exhibit diverse biological properties like anti-tumor and anti-inflammatory activities. These activities are often associated with DNA and protein interactions. The synthesis process of such compounds involves complex reactions, as demonstrated in a study by Geetha et al. (2019) where the compound was synthesized and characterized by spectroscopic techniques and X-ray diffraction study.
Microbial Degradation
Indole and its derivatives, including 4-chloroindole, are recognized as environmental pollutants. Their microbial degradation involves various aerobic and anaerobic pathways, which are facilitated by different genes. Understanding the microbial degradation of these compounds is crucial for environmental management and pollution control, as discussed by Arora et al. (2015).
Structural Investigations
The structural properties of indole derivatives, including those similar to this compound, have been extensively studied. For instance, research by Yamuna et al. (2010) focused on the crystal structures of various 4-chloroindole derivatives. Such studies are fundamental in understanding the molecular shape, conformations, and intermolecular interactions, which are essential for the development of new compounds with specific properties.
Photoreactions and Fluorophores
Indole compounds, when reacting with chloroform and other trichlorocompounds under photoreaction, can generate products with redshifted fluorescence. This reaction has applications in fluorescent detection of proteins and the development of novel fluorophores and bioactive indole derivatives. A study by Ladner et al. (2014) provides insights into this process, indicating potential applications in biochemistry and material science.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-chloro-1-methylindole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN/c1-11-6-5-7-8(10)3-2-4-9(7)11/h2-6H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUFPOENCCOPNCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC=C2Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.